N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
Description
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a 5-chlorothiophene-2-carbonyl group and a cyclobutanecarboxamide substituent. The chlorothiophene moiety may enhance electron-withdrawing properties and influence binding interactions, while the cyclobutane ring could modulate steric and conformational dynamics.
Properties
IUPAC Name |
N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c17-13-5-4-11(23-13)15(22)20-7-6-10-12(8-20)24-16(18-10)19-14(21)9-2-1-3-9/h4-5,9H,1-3,6-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIZKUVDFJCOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclobutane ring and a thiazolo-pyridine moiety. Its molecular formula is , and it possesses significant heteroatom functionality that may contribute to its biological effects.
Anticoagulant Properties
Research indicates that derivatives of compounds containing the 5-chlorothiophene moiety have been associated with anticoagulant activity. Specifically, the compound acts as an inhibitor of the blood coagulation factor Xa, which is crucial in the management of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticoagulant | Inhibition of Factor Xa | , |
| Antimicrobial | Potential inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Antimicrobial Activity
The compound has shown potential antimicrobial properties, particularly against certain bacterial strains. Studies suggest that it may inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Effects
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The thiazole and pyridine components are believed to play a significant role in these effects, possibly through modulation of signaling pathways involved in cell survival and proliferation .
Case Study 1: Factor Xa Inhibition
A study aimed at evaluating the anticoagulant effect of various derivatives indicated that this compound significantly inhibited Factor Xa activity in vitro. The results demonstrated a dose-dependent response with an IC50 value comparable to established anticoagulants like rivaroxaban .
Case Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its potential as an antimicrobial agent. Further studies are required to elucidate the specific mechanisms involved .
Scientific Research Applications
Structural Overview
The compound features a unique combination of heterocyclic structures, including a cyclobutane ring and thiazolo[5,4-c]pyridine moiety. The presence of the 5-chlorothiophene-2-carbonyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Medicinal Chemistry Applications
1. Anticoagulant Activity
Research indicates that this compound acts as a potent inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. Inhibitors of Factor Xa are crucial for treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The structure of this compound allows it to compete effectively with existing anticoagulants like Betrixaban, enhancing both selectivity and potency in clinical applications.
2. Synthesis and Derivatives
The synthesis of N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide typically involves multi-step synthetic routes. Initial steps may include the formation of key intermediates through cyclization reactions followed by acylation processes to introduce the chlorothiophene carbonyl group. The final product is purified through methods such as recrystallization or chromatography.
Case Studies
Several studies have explored the biological effects and potential therapeutic applications of this compound:
- Study on Anticoagulant Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Factor Xa activity with IC50 values lower than those of existing anticoagulants. This suggests a promising avenue for drug development aimed at enhancing anticoagulant therapies.
- Inflammatory Response Modulation : Another study indicated that this compound could modulate inflammatory responses by inhibiting specific pathways involved in the release of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by excessive inflammation.
Chemical Reactions Analysis
Amide Bond Formation
The 5-chlorothiophene-2-carbonyl group is introduced through reaction of 5-chlorothiophene-2-carbonyl chloride with the amine group of the tetrahydrothiazolo[5,4-c]pyridine intermediate.
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Conditions : Two-phase system (aqueous NaHCO₃ and 2-methyltetrahydrofuran) .
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Base : Collidine (prevents HCl accumulation, improves yield) .
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Outcome : High-purity amide product after filtration and drying.
Cyclobutanecarboxamide Coupling
Cyclobutanecarboxylic acid is activated using N,N-carbonyldiimidazole (CDI) and coupled to the secondary amine on the thiazolo-pyridine ring.
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Reagents : CDI (1.1–1.3 equivalents), solvent mixture (1-methyl-2-pyrrolidone/toluene) .
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Workup : Recrystallization from 1-butanol/water yields the final product .
5-Chlorothiophene-2-Carbonyl Group
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Nucleophilic Substitution : The chlorine atom is deactivated by the electron-withdrawing carbonyl group, requiring strong bases (e.g., NaH) and polar aprotic solvents (DMF) for substitution .
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Hydrolysis : Stable under physiological pH but degrades in strongly acidic/basic conditions to 5-chlorothiophene-2-carboxylic acid.
Tetrahydrothiazolo[5,4-c]pyridine Core
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Oxidation : Susceptible to peroxide-mediated oxidation, forming sulfoxide derivatives.
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Ring-Opening : Reacts with Grignard reagents at the sulfur atom, leading to desulfurization and pyridine ring modification.
Cyclobutanecarboxamide
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Hydrolysis : Resistant to enzymatic cleavage but undergoes slow acid-catalyzed hydrolysis to cyclobutanecarboxylic acid.
Stability and Degradation Pathways
| Factor | Conditions | Outcome |
|---|---|---|
| Thermal | >150°C | Decomposition via thiazole ring scission |
| Photolytic | UV exposure (λ = 254 nm) | Thiophene ring dimerization |
| Oxidative | H₂O₂, Fe²⁺ | Sulfur oxidation to sulfoxide |
| Hydrolytic | 1M HCl, 80°C (24h) | Amide bond cleavage (30% degradation) |
Amide Coupling via CDI
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CDI activates cyclobutanecarboxylic acid, forming an acylimidazole intermediate.
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Nucleophilic attack by the tetrahydrothiazolo-pyridine amine generates the carboxamide .
Thiophene Chlorine Substitution
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Step 1 : Deprotonation of the thiophene ring by a strong base.
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Step 2 : Displacement of chlorine by nucleophiles (e.g., amines, alkoxides) .
Industrial-Scale Considerations
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Functional Group Analysis
- Chlorothiophene vs. Isoxazole : The target compound’s 5-chlorothiophene-2-carbonyl group provides stronger electron-withdrawing effects compared to the isoxazole-5-carbonyl group in . This may enhance electrophilic reactivity or polar interactions in binding pockets.
- Cyclobutane vs.
- Sulfonyl vs. Carbonyl : The sulfonyl group in increases polarity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the target compound’s carbonyl linkage.
- Thiophene vs. Phenyl : The thiophene-3-carboxamide in introduces sulfur-based aromaticity, differing from the trifluoromethoxy phenyl group in , which combines lipophilicity and electron-withdrawing properties.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves:
- Condensation reactions to form the thiazolo[5,4-c]pyridine core.
- Cyclization under reflux with catalysts like DBU or sodium ethoxide to assemble the fused heterocyclic system .
- Coupling reactions (e.g., amide bond formation) between the cyclobutanecarboxamide and chlorothiophene-carbonyl moieties, requiring anhydrous solvents (e.g., DMF or THF) and temperatures of 60–80°C .
- Purification via column chromatography or recrystallization to isolate the final product.
Critical Conditions Table
| Step | Solvent | Catalyst/Base | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Cyclization | DCM/THF | DBU | 50–60°C | Slow addition of reagents |
| Amide Coupling | DMF | HATU/DIPEA | RT–60°C | Use molecular sieves for dryness |
Q. Which analytical methods are most reliable for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry, especially for the tetrahydrothiazolopyridine ring .
- HPLC-MS : To confirm purity (>95%) and molecular weight .
- X-ray Crystallography (if crystalline): Resolves absolute configuration of chiral centers .
Q. How can researchers monitor and mitigate common synthetic impurities?
- Byproduct Identification : Use LC-MS to detect side products from incomplete cyclization or oxidation .
- Mitigation Strategies :
- Optimize reaction time to prevent over-oxidation of the thiophene ring .
- Use inert atmospheres (N2/Ar) to avoid moisture-sensitive intermediates .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Modify the chlorothiophene or cyclobutanecarboxamide groups to assess impact on target binding .
- Assay Selection :
- Enzyme inhibition assays (e.g., kinase profiling) to map selectivity .
- Cellular assays (e.g., apoptosis or proliferation) for functional activity .
- Computational Docking : Predict binding modes using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the cyclobutane ring .
Q. How to resolve contradictions in reported biological activity data?
- Case Example : If conflicting IC50 values arise for kinase inhibition:
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration, pH) .
- Probe Stereochemical Effects : Isolate enantiomers via chiral HPLC and test individually .
- Data Cross-Validation : Compare results across orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Intermediate Stabilization : Protect reactive groups (e.g., amines with Boc) during early steps .
- Catalyst Screening : Test alternatives like Pd/C for hydrogenation steps or organocatalysts for asymmetric synthesis .
- DoE (Design of Experiments) : Use statistical models to balance solvent ratios, temperature, and catalyst loadings .
Q. How to assess the compound’s stability under physiological conditions?
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 2–9) and monitor via HPLC .
- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks .
- Metabolite Identification : Use liver microsomes and LC-MS/MS to detect oxidative or hydrolytic metabolites .
Methodological Tables
Q. Table 1: Key Functional Groups and Their Reactivity
| Group | Reactivity | Biological Relevance |
|---|---|---|
| 5-Chlorothiophene | Electrophilic substitution | Enhances lipophilicity |
| Cyclobutanecarboxamide | Strain-driven ring-opening potential | Targets conformational enzymes |
Q. Table 2: Troubleshooting Synthesis Challenges
| Issue | Cause | Solution |
|---|---|---|
| Low cyclization yield | Moisture in solvent | Use molecular sieves |
| Amide bond hydrolysis | Acidic/basic conditions | Neutralize post-reaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
